Adamantan-1-ylmethanamine

Description

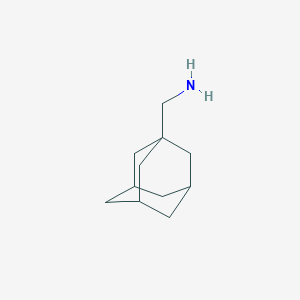

Structure

3D Structure

Properties

IUPAC Name |

1-adamantylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N/c12-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10H,1-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSOHXMFFSKTSIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90170367 | |

| Record name | Tricyclo(3.3.1.13,7)dec-1-ylmethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17768-41-1 | |

| Record name | Tricyclo[3.3.1.13,7]decane-1-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17768-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricyclo(3.3.1.13,7)dec-1-ylmethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017768411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17768-41-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=285231 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tricyclo(3.3.1.13,7)dec-1-ylmethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricyclo[3.3.1.13,7]dec-1-ylmethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthesis and Chemical Modification Strategies for 1 Adamantanemethylamine

The unique, rigid, and lipophilic cage structure of the adamantane (B196018) moiety has made it a valuable scaffold in medicinal chemistry and materials science. ontosight.aipubcompare.ai 1-Adamantanemethylamine, which features a primary amine connected to the adamantane core via a methylene (B1212753) spacer, serves as a key building block for more complex molecules. pubcompare.aisynblock.com Its synthesis and subsequent functionalization are critical for exploring new chemical space and developing novel compounds.

Pharmacological and Biological Investigations of 1 Adamantanemethylamine and Its Derivatives

Medicinal Chemistry Applications and Drug Discovery

The rigid, cage-like structure of the adamantane (B196018) group has made it a valuable scaffold in medicinal chemistry. Its unique properties have been exploited to develop new therapeutic agents with improved efficacy and pharmacokinetic profiles.

1-Adamantanemethylamine serves as a crucial building block in the synthesis of more complex molecules for pharmaceutical research. pubcompare.aicymitquimica.comsigmaaldrich.com Its adamantane core provides a lipophilic and structurally rigid anchor, which can be beneficial for receptor binding and cellular membrane interactions. pensoft.netmdpi.com Researchers utilize 1-adamantanemethylamine in organic synthesis, particularly in amine-based transformations, to create novel compounds. pubcompare.ai For instance, it has been used in the synthesis of hydrophobic-tagged glutathione (B108866) peroxidase 4 (GPX4) degraders and in the development of potent soluble epoxide hydrolase inhibitors. chemicalbook.comacs.org The incorporation of the 1-adamantanemethylamine moiety is a strategic approach to enhance the pharmacological properties of new drug candidates. mdpi.commdpi.com

The adamantane moiety is frequently employed in rational drug design to introduce lipophilicity and create three-dimensional structures that can effectively interact with biological targets. publish.csiro.au This strategy aims to move beyond the "flat land" of many traditional aromatic-based drugs by providing a more precise spatial arrangement of functional groups. publish.csiro.au Computer-aided drug design (CADD) strategies are often used to design adamantane-containing compounds. nih.gov For example, in the development of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, the adamantane cage was a key structural feature in the design of potent and selective compounds. nih.gov The unique physicochemical properties of adamantane allow for the optimization of both potency and selectivity at a given biological target. publish.csiro.au

Structure-activity relationship (SAR) studies of 1-adamantanemethylamine derivatives have provided valuable insights for the development of new therapeutic agents. For antiviral activity, modifications to the amino group have been shown to significantly impact efficacy. For example, while N-alkyl and N,N-dialkyl derivatives of amantadine (B194251) (a related adamantane amine) show similar antiviral activity, N-acyl derivatives (with the exception of glycyl derivatives) generally exhibit decreased activity. pharmacy180.com The replacement of the amino group with hydroxyl, sulfhydryl, cyano, or halogen groups results in inactive compounds. pharmacy180.com

In the context of anti-influenza activity, studies on compounds related to 1-adamantanamine have shown that the size of the N-substituents is critical; larger alkyl or aryl substituents tend to decrease activity. sci-hub.se However, the introduction of a methyl group to the carbon adjacent to the amine, as seen in rimantadine (B1662185) (α-methyl-1-adamantanemethylamine), was found to increase activity against influenza A virus. sci-hub.sescispace.com SAR studies have also been crucial in the development of adamantane-containing compounds for other targets, such as HIF-1α inhibitors, where an adamantane-containing indole (B1671886) derivative was identified as a potent inhibitor. nih.gov

Table 1: SAR Highlights of Adamantane Amines

| Modification | Effect on Antiviral Activity | Reference(s) |

| N-Alkyl, N,N-Dialkyl | Similar activity to parent compound | pharmacy180.com |

| N-Acyl (most) | Decreased activity | pharmacy180.com |

| Replacement of Amino Group | Inactive compounds | pharmacy180.com |

| Large N-Substituents | Decreased activity | sci-hub.se |

| α-Methyl Group (Rimantadine) | Increased activity against Influenza A | sci-hub.sescispace.com |

Enhancing Pharmacokinetic and Pharmacodynamic Parameters through Adamantane Incorporation

The incorporation of an adamantane moiety into drug molecules is a well-established strategy to improve their pharmacokinetic and pharmacodynamic properties. pensoft.netpensoft.net The lipophilic nature of the adamantane cage can enhance a drug's ability to cross cellular membranes and the blood-brain barrier. nih.govconsensus.app This property is particularly valuable for drugs targeting the central nervous system. nih.gov

Antiviral Activity Research

Derivatives of 1-adamantanemethylamine have been a cornerstone of antiviral research, particularly in the fight against influenza A virus.

Rimantadine, the α-methyl derivative of 1-adamantanemethylamine, is a synthetic antiviral drug known for its inhibitory activity against the influenza A virus. drugbank.commims.com It is effective against various subtypes of influenza A, including H1N1, H2N2, and H3N2, but has little to no activity against influenza B virus. drugbank.comfda.gov

The primary mechanism of action of rimantadine involves the inhibition of the M2 protein, an ion channel that is crucial for the early stages of the viral replication cycle. fda.govpatsnap.com By blocking the M2 ion channel, rimantadine prevents the influx of protons into the viral particle, which is necessary for the uncoating of the viral RNA and its release into the host cell's cytoplasm. patsnap.com This disruption of the uncoating process effectively halts viral replication. mims.compediatriconcall.com Some studies have also suggested that rimantadine can depress the induction of RNA-dependent RNA polymerase in cells infected with influenza virus. nih.gov

Despite its effectiveness, the emergence of rimantadine-resistant strains of influenza A virus has been observed. fda.gov Research has shown that introducing new functionally active groups, such as amino acid residues, into the rimantadine molecule may help restore its antiviral properties against resistant strains. nih.govresearchgate.netmdpi.com

Table 2: Antiviral Profile of Rimantadine

| Property | Description | Reference(s) |

| Chemical Name | alpha-Methyl-1-adamantanemethylamine | pharmacy180.comsolubilityofthings.com |

| Target Virus | Influenza A virus (subtypes H1N1, H2N2, H3N2) | drugbank.comfda.govpediatriconcall.com |

| Mechanism of Action | Inhibition of the M2 protein ion channel, preventing viral uncoating | fda.govpatsnap.com |

| Effect on Viral Replication | Inhibits early stages of the viral replicative cycle | mims.compediatriconcall.com |

| Activity against Influenza B | Little to no activity | drugbank.comfda.gov |

Mechanisms of Antiviral Action

The primary antiviral mechanism of 1-adamantanemethylamine, also known as rimantadine, and its parent compound, amantadine, involves the inhibition of the early stages of viral replication. scribd.com Specifically, these compounds target the M2 ion channel of the influenza A virus. ontosight.ainih.gov By blocking this proton pump, they prevent the uncoating of the viral genome and the subsequent release of viral genetic material into the host cell. scribd.comontosight.ai This action effectively halts the infection at a critical early point.

The interaction between these adamantane derivatives and the M2 protein is highly specific. nih.gov This specificity is highlighted by the fact that single amino acid changes in the M2 protein can lead to viral resistance. nih.gov The antiviral activity of these compounds is not fully elucidated but is understood to relate to the ability of cells to uptake the drug and form active derivatives. scribd.com

Efficacy against Other Viral Strains (e.g., Rubella, Coronaviruses)

While primarily known for their activity against influenza A, adamantane derivatives have been investigated for their efficacy against other viral strains. Early research indicated that amantadine, a related compound, showed activity against Rubella viruses. nih.gov

More recently, with the emergence of new viral threats, the potential of adamantane derivatives against coronaviruses has been a subject of interest. Some studies suggest that adamantanes could have a protective effect against COVID-19. nih.gov For instance, it has been hypothesized that amantadine may downregulate the expression of the CTSL gene, which codes for a protease involved in the entry of SARS-CoV-2 into cells. nih.gov Additionally, certain spiroadamantane amines have demonstrated effectiveness against the coronavirus strain 229E. researchgate.net Bananins, which are antiviral compounds containing a trioxa-adamantane structure, have shown efficacy against both HCoV-OC43 and SARS-CoV-1. researchgate.net However, it is important to note that the therapeutic efficacy of some vaccines, such as the Rubella virus vaccine, may be reduced when used in combination with rimantadine. drugbank.com Higher concentrations of amantadine and rimantadine have shown in vitro inhibitory effects against a range of other enveloped viruses, including parainfluenza and dengue viruses, though these concentrations are not typically achievable in a clinical setting. nih.gov

Antimicrobial and Antiparasitic Efficacy

Antibacterial Properties (Gram-positive and Gram-negative)

Derivatives of 1-adamantanemethylamine have demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.net The lipophilic nature of the adamantane cage is often credited with enhancing the biological activity of these compounds. nih.gov

Several studies have synthesized and tested new adamantane derivatives, revealing significant antibacterial potential. mdpi.comnih.gov For instance, certain N-substituted phthalimides derived from 1-adamantane-methanol showed minimal inhibitory concentrations (MIC) as low as 0.022 µg/ml against Staphylococcus aureus. nih.gov Another study found that some hydrazide-hydrazones with a 1-adamantane carbonyl moiety possessed good antibacterial properties against Gram-positive bacteria. mdpi.com The antimicrobial activity of some adamantane derivatives is thought to be related to their ability to interact with and disrupt bacterial membranes. researchgate.net

The following table summarizes the antibacterial activity of selected 1-adamantanemethylamine derivatives:

| Derivative Type | Tested Against | Activity | Reference |

| N-substituted phthalimides | Staphylococcus aureus, Bacillus sp., Micrococcus flavus, Enterococcus faecium | MIC of 0.022 and 0.05 µg/ml against S. aureus | nih.gov |

| Hydrazide-hydrazones | Gram-positive and Gram-negative bacteria | Good activity against Gram-positive bacteria | mdpi.com |

| Schiff bases and hydrazides | Gram-positive and Gram-negative bacteria | MIC of 62.5–1000 µg/mL against Gram-positive bacteria | mdpi.com |

Antifungal Properties

In addition to their antibacterial action, adamantane derivatives have also been investigated for their antifungal properties. mdpi.comresearchgate.net Some synthesized derivatives have shown activity against various fungi, particularly from the Candida species. mdpi.comresearchgate.net

For example, novel hydrazide–hydrazones containing a 1-adamantane carbonyl moiety were tested against Candida albicans and some showed good antifungal activity. mdpi.com In another study, a Schiff base derivative exhibited good activity against C. albicans with a minimal inhibitory concentration (MIC) of 62.5 µg/mL. mdpi.com The antifungal activity of these compounds is often moderate, with MIC and minimal fungicidal concentration (MFC) values ranging from 62.5 µg/mL to over 1000 µg/mL. mdpi.com

Activity against Protozoan Parasites (e.g., Trypanosoma brucei)

A significant area of research has been the efficacy of 1-adamantanemethylamine and its derivatives against protozoan parasites, particularly Trypanosoma brucei, the causative agent of African sleeping sickness. nih.govnih.gov Rimantadine has been found to be highly effective at killing the bloodstream forms of T. brucei in vitro. nih.gov

The trypanocidal activity of these compounds is pH-dependent, suggesting a mechanism that may involve the disruption of the parasite's ability to regulate its internal pH. nih.govnih.gov Research has shown that rimantadine is more potent against T. brucei than its parent compound, amantadine. nih.gov Furthermore, various derivatives of aminoadamantane have been synthesized and tested, with some showing even greater activity than rimantadine. nih.gov For instance, the introduction of a phenyl group at the 1-position of the adamantane ring enhanced the activity against trypanosomes. nih.gov

The following table presents the in vitro activity of selected aminoadamantane derivatives against T. brucei:

| Compound | Modification | Relative Activity Enhancement | Reference |

| Rimantadine (α-methyl-1-adamantane methylamine) | Baseline | - | nih.gov |

| 1-phenyl-3-ethyl-amino adamantane | Phenyl group at position 1 | 3- to 4-fold | nih.gov |

| Compound 2/180 | Phenyl side group at position 3 | 9-fold | nih.gov |

| Compound 2/182 | Cyclohexyl side group at position 3 | 49-fold | nih.gov |

| Compound 2/146 (1-adamantyl-4-amino-cyclohexane) | Aminocyclohexyl group at position 1 | 80-fold | nih.gov |

Anti-inflammatory and Analgesic Research

The adamantane scaffold has been incorporated into molecules designed to have anti-inflammatory and analgesic effects. researchgate.netnih.govacs.org The rationale behind this is that the adamantyl group can enhance the neuroprotective and anti-inflammatory properties of compounds. nih.gov

Research in this area has explored the synthesis of N-adamantyl phthalimidines, which are analogs of thalidomide (B1683933) known for its anti-inflammatory activities. nih.gov These compounds were tested for their ability to reduce levels of secreted tumor necrosis factor-alpha (TNF-α) and nitrite, which are markers of inflammation. nih.gov The results indicated that nitration of these adamantyl phthalimidines had a marginal effect on TNF-α activity but promoted anti-nitrite activity. nih.gov

In other studies, adamantane derivatives have been developed as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in inflammatory pathways. nih.govacs.org One such inhibitor demonstrated significant in vivo efficacy in reducing inflammatory damage in a model of acute pancreatitis. nih.govacs.org Additionally, caryophyllene (B1175711) oxide, which contains a structure related to adamantane, has shown good central and peripheral analgesic and anti-inflammatory activity in clinical trials. mdpi.com

Anticancer and Cytotoxicity Studies

Derivatives of 1-adamantanemethylamine have demonstrated notable potential in the realm of oncology, with studies highlighting their ability to inhibit cancer cell growth and induce programmed cell death.

Inhibition of Cancer Cell Growth

Research has shown that certain adamantane derivatives can effectively suppress the proliferation of various cancer cell lines. For instance, N-1-adamantylmaleimide (AMI) and N-1-(3,5-dimethyladamantyl)maleimide (DMAMI) have been found to exert modest growth inhibitory activities against five different cancer cell lines in vitro. nih.gov The double bond within the N-substituted maleimide (B117702) structure appears to be crucial for their antitumor effects. nih.gov In contrast, derivatives such as N-1-(3,5-dimethyl-adamantyl)maleamic acid (DMAMA), N-1-adamantylmaleamic acid (AMA), and N-1-adamantylsuccinimide (ASI) were shown to be virtually inactive, further emphasizing the importance of specific structural features for anticancer activity. nih.gov

Another area of investigation involves adamantane-linked isothiourea derivatives. Studies have revealed that these compounds exhibit varying degrees of inhibition on tumor cell proliferation. nih.gov Specifically, morpholine (B109124) derivatives within this class showed higher cytotoxic effects compared to their 4-phenylpiperazine analogues, with the most significant activity observed against hepatocellular carcinoma (Hep-G2), human cervical epithelioid carcinoma (Hela), and colorectal carcinoma (HCT-116) tumor cell lines. nih.gov

Furthermore, the synthesis of adamantane-containing dihydropyrimidine (B8664642) (DHPM) derivatives has yielded compounds with promising cytotoxicity against A-549 human non-small cell lung cancer (NSCLC) cell lines. nih.gov The cytotoxicity of these compounds was found to be dependent on both dose and time. nih.gov The position of substituents on the phenyl ring of these derivatives significantly influences their cytotoxic potential, with a methyl group at the ortho position showing remarkable activity. nih.gov

A cyclometallated platinum(II) complex incorporating 1-adamantanemethylcyanamide has also been synthesized and evaluated for its cytotoxic activity against human breast (MCF-7), liver hepatocellular carcinoma (HepG-2), and colon (HT-29) cancer cell lines. nih.govrsc.org This complex demonstrated lower IC50 values, indicating higher cytotoxicity, compared to its individual ligands and the established anticancer drug cisplatin. nih.govrsc.org

It is important to note that not all adamantane derivatives exhibit significant cytotoxicity. For example, certain Schiff bases and hydrazide-hydrazone derivatives of adamantane did not cause statistically significant changes in the proliferation of A549, T47D, L929, and HeLa cell lines within the tested dose ranges. researchgate.netmdpi.com

Table 1: In Vitro Cytotoxicity of Selected Adamantane Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| N-1-adamantylmaleimide (AMI) | Various | Modest growth inhibition | nih.gov |

| N-1-(3,5-dimethyladamantyl)maleimide (DMAMI) | Various | Modest growth inhibition | nih.gov |

| Adamantane-linked isothiourea (morpholine derivatives) | Hep-G2, Hela, HCT-116 | Higher cytotoxicity than phenylpiperazine analogues | nih.gov |

| Adamantane-containing dihydropyrimidines | A-549 (NSCLC) | Excellent to moderate cytotoxicity | nih.gov |

| Cyclometallated platinum(II) complex with 1-adamantanemethylcyanamide | MCF-7, HepG-2, HT-29 | Higher cytotoxicity than cisplatin | nih.govrsc.org |

| Adamantane Schiff bases and hydrazide-hydrazones | A549, T47D, L929, HeLa | No significant change in cell proliferation | researchgate.netmdpi.com |

Apoptotic Activity and Gene Expression Influence

Beyond inhibiting cell growth, certain adamantane derivatives have been shown to induce apoptosis, or programmed cell death, a critical mechanism in cancer therapy. Flow cytometry analysis has revealed an accumulation of apoptotic SC-M1 cells after treatment with AMI and DMAMI. nih.gov DNA fragmentation, a hallmark of apoptosis, was confirmed by gel electrophoresis, indicating that the cytotoxicity of these compounds leads to cell apoptosis. nih.gov Scanning electron microscopy further showed that treatment with AMI caused significant morphological changes in SC-M1 cells, including an irregular flat shape and a porous cell membrane, which may contribute to the induction of apoptosis. nih.gov

Rimantadine, an α-methyl derivative of 1-adamantanemethylamine, has demonstrated more potent cytotoxic and apoptotic effects on glioblastoma (GBM) cell lines A172 and U-87 MG compared to amantadine. thaiscience.infochula.ac.th Rimantadine was found to increase the percentage of both early and late apoptotic GBM cells. thaiscience.info In contrast, amantadine at the same concentration only induced late apoptosis in U-87 MG cells. thaiscience.info The differing sensitivities of these cell lines may be attributed to their unique mutation profiles in oncogenes and tumor suppressor genes. thaiscience.info

The synthetic retinoid adamantane derivative CD437 is a potent inducer of apoptosis in a variety of human primary tumor types, including ovarian cancer, non-small cell lung cancer, leukemia, breast cancer, and squamous cell carcinoma. nih.gov Retinoids like CD437 can directly modulate cellular processes such as proliferation, differentiation, and apoptosis by binding to and activating retinoic acid receptors, which are nuclear receptors that regulate gene expression. nih.gov

Adamantane-containing dihydropyrimidines have also been investigated for their ability to induce apoptosis. nih.gov Staining with DAPI and Annexin V-FITC revealed that these compounds can trigger apoptotic cell death in A-549 lung cancer cells. nih.gov

Neurological and Neurodegenerative Disease Research

The lipophilic nature of the adamantane cage facilitates its entry into the central nervous system (CNS), making its derivatives promising candidates for the treatment of neurological and neurodegenerative disorders. arxiv.orgresearchgate.net

Anticonvulsant Activity

Certain derivatives of 1-adamantanemethylamine have shown potent anticonvulsant properties. researchgate.net For example, memantine (B1676192) (1,3-dimethyl-5-aminoadamantane) has been evaluated for its anticonvulsant actions in various rodent models of seizures. nih.gov It was found to raise the threshold for electroconvulsions and protect against the tonic hindlimb extension in seizures induced by pentylenetetrazol, bicuculline, picrotoxin, and 3-mercaptopropionic acid. nih.gov However, it was not effective against the clonic phase of these chemically induced seizures. nih.gov Interestingly, amantadine was found to reduce the protective effect of memantine against electroconvulsions. nih.gov

Potential for CNS Penetration

The adamantane nucleus is believed to be responsible for the ability of its derivatives to penetrate the blood-brain barrier (BBB) and accumulate in the CNS. arxiv.org This "intimate CNS tropism" is attributed to the hydrophobicity of the adamantane structure. arxiv.org This property is crucial for drugs targeting the CNS. For instance, amantadine and rimantadine are known to penetrate the CNS. arxiv.org The conjugation of drugs that are typically poorly absorbed by the brain with a 1-adamantane moiety has been shown to enhance their lipophilicity and facilitate their delivery across the BBB. arxiv.org

Interactions with Neuroreceptors (e.g., NMDA-activated channel blockade)

A key mechanism of action for several neurologically active adamantane derivatives is their interaction with the N-methyl-D-aspartate (NMDA) receptor, a major ionotropic glutamate (B1630785) receptor in the CNS. scispace.com Memantine, for example, acts as a moderate, non-competitive antagonist of the NMDA receptor. nih.gov This action is believed to be responsible for its therapeutic effects in some neurological conditions. nih.gov

Studies on postmortem human brain tissue have shown that a series of 1-amino-adamantanes, including amantadine and memantine, can compete with the binding of [3H]MK-801, a known NMDA receptor channel blocker. nih.gov This suggests that 1-amino-adamantanes, in general, may exert their pharmacological effects through interaction with the NMDA-receptor-gated ion channel. nih.gov The affinity of these compounds for the MK-801 binding site varies with their specific substitutions. For example, 1-amino-3,5-diethyl-adamantane showed a high affinity, while 1-N-methyl-amino-adamantane had a weaker affinity. nih.gov The two methyl groups on memantine are crucial for its ability to block the NMDA receptor channel, significantly increasing its affinity compared to amantadine. nih.gov

Table 2: Affinity of 1-Amino-Adamantane Derivatives for the MK-801 Binding Site on the NMDA Receptor

| Compound | Ki-value (µM) | Reference |

|---|---|---|

| 1-amino-3,5-diethyl-adamantane | 0.19 ± 0.06 | nih.gov |

| Memantine (1-amino-3,5-dimethyl-adamantane) | 0.54 ± 0.23 | nih.gov |

| Amantadine (1-amino-adamantane) | 10.50 ± 6.10 | nih.gov |

| 1-N-methyl-amino-adamantane | 21.72 ± 1.63 | nih.gov |

Anti-Parkinsonian Activity

The adamantane scaffold is a well-established pharmacophore in the development of anti-Parkinsonian agents, with drugs like amantadine and memantine being notable examples. taylorandfrancis.comtaylorandfrancis.com Research has extended to derivatives of 1-adamantanemethylamine to explore their potential in this therapeutic area. The anti-Parkinsonian activity of these compounds is often evaluated by their ability to counteract catalepsy induced by agents like reserpine (B192253) in animal models. nih.gov

In one key study, the synthesis and evaluation of 2-halo-1-adamantanemethanamines demonstrated promising results. Specifically, 2-bromo- and 2-chloro-1-adamantanemethanamines were found to be twice as active as amantadine in reversing reserpine-induced catalepsy in rats. nih.gov This suggests that strategic modification of the 1-adamantanemethylamine structure can enhance its anti-Parkinsonian potential. The mechanism of action for adamantane derivatives in Parkinson's disease is thought to involve the modulation of neurotransmitter systems, such as increasing dopamine (B1211576) levels and antagonizing N-methyl-D-aspartate (NMDA) receptors. nih.govconicet.gov.ar

Anti-diabetic and Metabolic Syndrome Investigations

Adamantane derivatives have emerged as a promising class of compounds for the management of type 2 diabetes and metabolic syndrome. researchgate.netscispace.com Marketed anti-diabetic drugs such as vildagliptin (B1682220) and saxagliptin (B632) incorporate the adamantane moiety, highlighting its importance in this field. researchgate.netscispace.com These drugs typically function as dipeptidyl peptidase-IV (DPP-IV) inhibitors. Investigations into 1-adamantanemethylamine and its related structures are part of a broader effort to develop novel therapeutics for these metabolic disorders. medcraveonline.comresearchgate.netspringermedizin.de

Hypoglycemic Activities

The potential for adamantane derivatives to influence blood glucose levels is a key area of research. Severe hypoglycemia can lead to neuronal damage, and compounds that can modulate glucose homeostasis or protect against hypoglycemic injury are of significant interest. nih.govbetterhealth.vic.gov.aubreakthrought1d.org While direct studies on the hypoglycemic activity of 1-adamantanemethylamine are not extensively detailed in the provided context, the known anti-diabetic effects of related compounds like memantine suggest a potential role. nih.gov For instance, memantine has been shown to provide a protective effect against neuronal damage induced by severe hypoglycemia. nih.gov The interaction of adamantane derivatives with sulfonylureas has also been studied, indicating a potential risk of serious hypoglycemia, which underscores the potent effects these compounds can have on glucose regulation. nih.gov

Influence on SHP Regulation and Ca2+ Homeostasis

The Small Heterodimer Partner (SHP) is a nuclear receptor that plays a role in regulating lipid and glucose metabolism, making it a valuable target for metabolic diseases like diabetes. nih.gov Adamantyl retinoids have been identified as potential ligands for SHP, suggesting that the adamantane structure can be directed to modulate this pathway. nih.gov Calcium (Ca2+) homeostasis is another critical cellular process, and its dysregulation is implicated in various pathological conditions. medcraveonline.comnih.gov Certain adamantane derivatives have been shown to influence proteins involved in Ca2+ homeostasis. nih.gov This regulatory activity can be crucial, as maintaining proper intracellular calcium levels is vital for numerous cellular functions, including neurotransmitter release. nih.gov

Advanced Biological Assessment Methodologies

In Vitro and In Vivo Activity Assays

The biological evaluation of 1-adamantanemethylamine and its derivatives relies on a combination of in vitro and in vivo assays. In vitro methods are essential for initial screening and mechanistic studies. These often involve testing the compound's effect on specific enzymes or cultured cells. For example, the inhibitory potency of derivatives against soluble epoxide hydrolase (sEH) has been determined using enzymatic assays, with some compounds showing activity in the nanomolar range. nih.govacs.org Cytotoxicity is another critical parameter assessed in vitro, commonly using methods like the WST-1 assay on various cell lines, such as HCT116 and NIH3T3 cells. jst.go.jp

In vivo studies are subsequently used to validate the findings in a whole-organism context. A classic example for anti-Parkinsonian activity is the use of a rat model where catalepsy is induced by reserpine, and the ability of the test compound to reverse this state is measured. nih.gov For anti-inflammatory investigations, a cerulein-induced acute pancreatitis murine model has been employed to assess the ability of a compound to reduce inflammatory damage in the pancreas and other organs. nih.govacs.org

| Assay Type | Target/Model | Measured Outcome | Reference |

|---|---|---|---|

| Enzyme Inhibition | Soluble Epoxide Hydrolase (sEH) | IC50 values | nih.govacs.org |

| Cytotoxicity | HCT116, NIH3T3 cell lines | Cell viability (WST-1) | jst.go.jp |

| Trypanocidal Activity | Trypanosoma brucei cultures | IC50 and IC90 values | nih.gov |

Molecular Docking and Molecular Dynamics Simulations

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for understanding the structure-activity relationships of 1-adamantanemethylamine and its derivatives at a molecular level. nih.gov Molecular docking predicts the preferred orientation of a molecule when bound to a receptor or enzyme, providing insights into binding affinity and interactions. taylorandfrancis.comresearchgate.net This has been used to study the binding of adamantane derivatives to various biological targets.

Molecular dynamics simulations provide a more dynamic view, simulating the movements and interactions of atoms and molecules over time. nih.govyoutube.com This can help to understand the conformational changes a protein might undergo upon ligand binding and the stability of the ligand-protein complex. Density Functional Theory (DFT) has also been applied to investigate the complexation energies and electronic properties of 1-adamantanemethylamine, furthering the understanding of its fundamental chemical characteristics. dergipark.org.tr

Compound Names Table

| Compound Name |

|---|

| 1-Adamantanemethylamine |

| 2-Bromo-1-adamantanemethanamine |

| 2-Chloro-1-adamantanemethanamine |

| Amantadine |

| Memantine |

| Reserpine |

| Saxagliptin |

| Vildagliptin |

Cell-Based Assays (e.g., MTT, WST-1, cell lines L929, A549, HeLa, T47D)

The cytotoxic effects of novel adamantane derivatives have been evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on various cell lines. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. The reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells is quantified to assess the impact of the tested compounds. nih.gov

In a recent study, a series of seventeen newly synthesized adamantane derivatives were investigated for their cytotoxic properties against four cell lines: L929 (mouse fibroblast), A549 (human lung carcinoma), HeLa (human cervical cancer), and T47D (human breast cancer). mdpi.combohrium.com The cytotoxicity of three specific derivatives was measured using the MTT test. researchgate.netdntb.gov.ua The results of these cytotoxicity studies indicated that the tested substances did not lead to statistically significant changes in cell proliferation within the range of the tested doses. mdpi.combohrium.comdntb.gov.ua

For instance, the 24-hour and 48-hour cultures of L929 cells with compounds labeled 7, 10, and 21 showed that compound 10 at a dose of 100 µM was the most cytotoxic after both 24 and 48 hours, as was derivative 21 at the same concentration after 48 hours. mdpi.com In the case of A549 cells cultured for 48 hours with the same compounds, derivative 10 at concentrations of 25 and 150 µM, and derivative 21 at 100 µM, showed the best cytotoxic-promoting effects, though an IC50 value could not be determined for any of the compounds. mdpi.com When T47D cells were cultured for 24 hours with compounds 7, 10, and 21, the most significant antiproliferative effects were seen with compound 7 at doses of 25–50 µM and compound 21 at a dose of 25 µM. mdpi.com After 48 hours, only compound 21 at a 25 µM dose showed such an effect. mdpi.com Importantly, none of the tested compounds produced a cytotoxic effect below 50%. mdpi.com

The following tables present the cell proliferation data for the L929 and A549 cell lines after exposure to selected adamantane derivatives for 24 and 48 hours. mdpi.com

Table 1: Cell Proliferation (%) in L929 Cell Line after Exposure to Adamantane Derivatives

| Compound | Concentration (µM) | 24h Proliferation (%) | 48h Proliferation (%) |

|---|---|---|---|

| 7 | 25 | 100.0 ± 5.0 | 98.0 ± 4.9 |

| 50 | 99.0 ± 4.9 | 95.0 ± 4.7 | |

| 100 | 95.0 ± 4.7 | 85.0 ± 4.2 | |

| 150 | 90.0 ± 4.5 | 80.0 ± 4.0 | |

| 10 | 25 | 98.0 ± 4.9 | 90.0 ± 4.5 |

| 50 | 90.0 ± 4.5 | 80.0 ± 4.0 | |

| 100 | 75.0 ± 3.7 | 60.0 ± 3.0 | |

| 150 | 70.0 ± 3.5 | 55.0 ± 2.7 | |

| 21 | 25 | 100.0 ± 5.0 | 95.0 ± 4.7 |

| 50 | 98.0 ± 4.9 | 88.0 ± 4.4 | |

| 100 | 90.0 ± 4.5 | 70.0 ± 3.5 | |

| 150 | 85.0 ± 4.2 | 65.0 ± 3.2 |

Data sourced from Popiołek, Ł., et al. (2024). mdpi.com

Table 2: Cell Proliferation (%) in A549 Cell Line after Exposure to Adamantane Derivatives| Compound | Concentration (µM) | 24h Proliferation (%) | 48h Proliferation (%) |

|---|---|---|---|

| 7 | 25 | 100.0 ± 5.0 | 95.0 ± 4.7 |

| 50 | 98.0 ± 4.9 | 90.0 ± 4.5 | |

| 100 | 92.0 ± 4.6 | 85.0 ± 4.2 | |

| 150 | 88.0 ± 4.4 | 80.0 ± 4.0 | |

| 10 | 25 | 95.0 ± 4.7 | 70.0 ± 3.5 |

| 50 | 85.0 ± 4.2 | 65.0 ± 3.2 | |

| 100 | 80.0 ± 4.0 | 60.0 ± 3.0 | |

| 150 | 75.0 ± 3.7 | 55.0 ± 2.7 | |

| 21 | 25 | 100.0 ± 5.0 | 90.0 ± 4.5 |

| 50 | 95.0 ± 4.7 | 85.0 ± 4.2 | |

| 100 | 85.0 ± 4.2 | 70.0 ± 3.5 | |

| 150 | 80.0 ± 4.0 | 65.0 ± 3.2 |

Data sourced from Popiołek, Ł., et al. (2024). mdpi.com

Angiogenesis Inhibition Assays

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. nih.gov Consequently, the inhibition of angiogenesis is a key target in cancer therapy. Several adamantane derivatives have been investigated for their anti-angiogenic properties.

Research has demonstrated that certain adamantane-containing compounds can effectively inhibit angiogenesis. For example, a series of novel N-Mannich bases derived from 5-adamantyl-1,2,4-triazole-3-thione were synthesized and evaluated for their anticancer potential. bg.ac.rssemanticscholar.org The anti-angiogenic effects of selected compounds from this series (specifically 5b, 5e, and 5j) were confirmed in EA.hy926 endothelial cells using a tube formation assay. bg.ac.rssemanticscholar.org This assay assesses the ability of endothelial cells to form capillary-like structures. The results showed that treatment with these compounds led to a reduced number of elongated and connected EA.hy926 cells and significantly inhibited the formation of tubular and polygonal structures, indicating a potent anti-angiogenic effect. semanticscholar.org

In another study, three new copper(II) complexes with di(2-pyridil) ketone 1-adamantoyl hydrazone (Addpy) were synthesized and characterized. nih.gov The anti-angiogenic effects of these complexes were also confirmed in EA.hy926 cells through a tube formation assay. nih.gov Furthermore, studies on thalidomide analogs have explored the incorporation of an adamantane group. mdpi.com While some of these adamantane-type compounds did not fit well into the binding site of cereblon, a known target of thalidomide, the research highlights the ongoing interest in adamantane moieties for developing anti-angiogenic agents. mdpi.com

The following table summarizes the findings of anti-angiogenic activity for selected adamantane derivatives.

Table 3: Angiogenesis Inhibition by Adamantane Derivatives

| Compound/Derivative | Assay Type | Cell Line | Observed Effect | Reference |

|---|---|---|---|---|

| N-Mannich bases of 5-adamantyl-1,2,4-triazole-3-thione (5b, 5e, 5j) | Tube Formation Assay | EA.hy926 | Reduced number of elongated and connected cells; significantly inhibited formation of tubular and polygonal structures. | bg.ac.rssemanticscholar.org |

| Copper(II) complexes with 1-adamantoyl hydrazone | Tube Formation Assay | EA.hy926 | Confirmed anti-angiogenic effects. | nih.gov |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the intrinsic properties of 1-adamantanemethylamine.

DFT has been employed to investigate the electronic and structural properties of 1-adamantanemethylamine and its derivatives. Studies have utilized various functionals, such as B3LYP and WB97XD, combined with basis sets like 6-31G(d,p), to optimize the molecular geometry of both monomeric and dimeric forms of the compound. dergipark.org.tr These calculations are fundamental for understanding the behavior of the molecule, including its interaction with other molecules and its potential for forming stable complexes. dergipark.org.trdergipark.org.tr

For instance, DFT calculations have been performed on platinum(II) complexes incorporating a ligand derived from 1-adamantanemethylamine to understand their molecular and electronic structures. rsc.org In studies focusing on the dimeric form of 1-adamantanemethylamine, DFT is used to examine the interactions responsible for dimerization, primarily effective hydrogen bonds. dergipark.org.tr Geometry optimizations and subsequent calculations provide a theoretical basis for understanding the compound's stability and reactivity. dergipark.org.tr

The binding abilities and complexation energies of 1-adamantanemethylamine, particularly in its dimeric form, have been a subject of theoretical investigation. dergipark.org.tr These studies aim to quantify the strength of non-covalent interactions, such as hydrogen bonds, that govern the formation of molecular aggregates. dergipark.org.tr

Calculations using DFT methods, including counterpoise corrections to account for basis set superposition error, have been performed to determine the complexation energy of the 1-adamantanemethylamine dimer. One study compared the results from B3LYP and WB97XD functionals, also assessing the impact of including Grimme's dispersion correction (D2) with the B3LYP functional. dergipark.org.tr The results indicated that the inclusion of dispersion correction with the B3LYP functional yielded more favorable complexation energies. dergipark.org.tr

The corrected complexation energy for the 1-adamantanemethylamine (AD2) dimer was calculated to be -6.04 kcal/mol using the B3LYP method with dispersion correction. dergipark.org.tr This value provides a quantitative measure of the stability of the dimer formed through intermolecular interactions. dergipark.org.tr

Table 1: Calculated Complexation Energies for the 1-Adamantanemethylamine (AD2) Dimer

| Method | Corrected Complexation Energy (kcal/mol) |

| B3LYP (without dispersion) | -2.60 |

| B3LYP (with Grimme's dispersion) | -6.04 |

| WB97XD (with dispersion) | - |

Data sourced from Karakaya, M. (2019). dergipark.org.tr

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding the chemical reactivity and electronic properties of molecules. youtube.comnumberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. youtube.comwpmucdn.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. dergipark.org.tr

For 1-adamantanemethylamine, the HOMO-LUMO gap has been calculated for both its monomeric and dimeric forms using the B3LYP approach. dergipark.org.tr A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity. The analysis revealed that the energy gap for the dimer is lower than that of the monomer, suggesting a change in electronic properties upon dimerization. dergipark.org.tr

Table 2: Frontier Molecular Orbital Energy Gaps for 1-Adamantanemethylamine (AD2)

| Form | HOMO-LUMO Gap (eV) |

| Monomer | Not specified in source |

| Dimer | 7.71 |

Data sourced from Karakaya, M. (2019). dergipark.org.tr

Non-linear optical (NLO) materials are crucial for applications in optoelectronics and photonics, such as optical switching and frequency conversion. mdpi.comfrontiersin.org The NLO response of a material is related to its molecular structure, specifically the polarizability and hyperpolarizability (β and γ). frontiersin.org Molecules with specific structural features, such as donor-π-acceptor systems, often exhibit significant NLO properties. frontiersin.org

While the NLO properties of various organic and organometallic compounds have been studied extensively, specific research focusing on the NLO properties of 1-adamantanemethylamine is not prominent in the reviewed literature. metall-mater-eng.comresearchgate.net Theoretical calculations, often using time-dependent density functional theory (TD-DFT), are a common method to predict the hyperpolarizabilities of molecules. researchgate.net Such studies on 1-adamantanemethylamine could reveal its potential for NLO applications, but this remains an area for future investigation.

Molecular Modeling and Simulation

Molecular modeling and simulation are powerful computational techniques that bridge the gap between molecular-scale behavior and macroscopic properties. youtube.comdechema.de These methods are applied to predict and analyze the behavior of molecules in various environments, from single-molecule properties to the complex arrangements in a crystal lattice. dechema.de

Predicting the crystal structure of a molecule from its chemical diagram alone is a significant challenge in materials science. For 1-adamantanemethylamine hydrochloride, computational crystal-structure prediction (CSP) has been used to understand its crystallization behavior. nih.govnih.gov Experimental attempts to crystallize the anhydrous form of 1-adamantanemethylamine hydrochloride were unsuccessful; instead, a solvated crystal structure (a dioxane hemisolvate monohydrate) was consistently obtained. nih.govnih.gov

To rationalize this observation, the crystal energy landscape of the anhydrous form was computed. nih.gov This involves generating a multitude of hypothetical crystal packings and calculating their lattice energies. researchgate.net The analysis revealed that the predicted global lattice-energy minimum structure for the anhydrate has significant solvent-accessible voids, accounting for 3.71% of the total unit-cell volume. nih.govnih.goviucr.org This global minimum structure was found to be 6 kJ mol⁻¹ more stable than the next most stable predicted structure. nih.govnih.goviucr.org

The presence of these voids in the most stable, low-energy predicted structures suggests that the packing of the ions is not perfectly efficient, leaving space that can be occupied by solvent molecules. researchgate.net The computational model correctly predicted that the inclusion of solvent molecules (water and 1,4-dioxane) leads to a more stable crystalline form by engaging in favorable hydrogen-bonding interactions with the cation and anion. nih.gov This work highlights how mapping the solvent-accessible voids in predicted energy landscapes can be a valuable tool for assessing the risk of solvent inclusion during crystallization. researchgate.netiucr.org

Table 3: Key Findings from Crystal Structure Prediction of 1-Adamantanemethylamine Hydrochloride

| Parameter | Value/Observation | Reference |

| Experimental Form | Solvate (2C₁₁H₂₀N⁺·2Cl⁻·0.5C₄H₈O₂·H₂O) | nih.gov, nih.gov |

| Predicted Global Minimum (Anhydrate) | Contains solvent-accessible voids | nih.gov |

| Solvent-Accessible Volume (Global Min.) | 3.71% of unit-cell volume | nih.gov, nih.gov |

| Energy Difference to Next Polymorph | 6 kJ mol⁻¹ | nih.gov, nih.gov |

| Interpretation | Solvent inclusion is energetically favorable | researchgate.net, nih.gov |

Solvent Inclusion Behavior in Crystal Structures

The crystallization of 1-adamantanemethylamine hydrochloride demonstrates a significant preference for forming solvated structures. Repeated experimental attempts to crystallize this salt as an anhydrate have been unsuccessful. nih.govjournament.comiucr.org Instead, the compound consistently crystallizes as a solvate, specifically as bis[(adamantan-1-yl)methanaminium chloride] 1,4-dioxane (B91453) hemisolvate monohydrate (2C₁₁H₂₀N⁺·2Cl⁻·0.5C₄H₈O₂·H₂O). nih.govku.ac.aeresearchgate.net In this structure, both water and 1,4-dioxane molecules play an integral structural role. nih.govresearchgate.netresearchgate.net

Computational crystal-structure prediction has been employed to rationalize this pronounced solvent inclusion behavior. journament.comiucr.orgresearchgate.net These theoretical studies involved calculating the crystal energy landscape for the anhydrate form of 1-adamantanemethylamine hydrochloride. iucr.orgiucr.org The analysis revealed that the predicted global lattice-energy minimum structure for the anhydrate, which shares the same ionic packing as the observed solvate, contains significant solvent-accessible voids. nih.govjournament.com

Hydrogen Bonding Interactions and Geometries

The crystal structure of the 1-adamantanemethylamine hydrochloride solvate is extensively stabilized by a network of hydrogen bonds involving the cation, the chloride anion, and the included solvent molecules. nih.goviucr.orgresearchgate.net The crystal packing is characterized by a pleated ribbon stacking of the 1-adamantanemethylaminium cations along the a-axis. nih.gov Within this arrangement, a chloride ion is hydrogen-bonded to two symmetry-inequivalent cations, creating an infinite A⁺⋯Cl⁻⋯B⁺ pattern. nih.gov

The solvent molecules are not passive occupants of the crystal voids but are actively engaged in the hydrogen-bonding network. nih.govresearchgate.netresearchgate.net Each water molecule participates in discrete O—H⋯Cl⁻ hydrogen bonding interactions. nih.gov Concurrently, each 1,4-dioxane molecule functions as a hydrogen-bond acceptor for the N⁺—H donor of the cation. nih.gov All the N⁺—H hydrogen-bond donors on the cations are involved in conventional hydrogen-bonding interactions, primarily with chloride anions. nih.gov

The geometries of these interactions are consistent with those found in related aminoadamantane hydrochloride salts. nih.gov The donor-acceptor distances for N⁺⋯Cl⁻ are in the range of 3.152–3.181 Å. nih.govresearchgate.net All hydrogen-bonding interactions involving the N⁺⋯Cl⁻ or N⁺⋯O donor-acceptor pairs are characterized by discrete interactions. nih.gov

| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| O1—H1D···Cl2 | 0.82 | 2.48 | 3.295 | 175 |

| N1—H1A···Cl1 | 0.98 | 2.21 | 3.181 | 169 |

| N1—H1B···O2 | 0.93 | 1.97 | 2.891 | 170 |

| N1—H1C···Cl2 | 0.85 | 2.31 | 3.152 | 171 |

| N2—H2A···Cl2 | 0.91 | 2.28 | 3.177 | 168 |

| N2—H2B···Cl1 | 0.90 | 2.26 | 3.154 | 172 |

| N2—H2C···Cl1 | 0.89 | 2.30 | 3.171 | 165 |

Data sourced from Mohamed et al. (2016). iucr.orgresearchgate.net The table presents a selection of key hydrogen bonds within the crystal structure.

Conformational Analysis and Molecular Rigidity

The adamantane (B196018) cage imparts a high degree of molecular rigidity to 1-adamantanemethylamine. nih.govyoutube.com This conformational rigidity is a defining characteristic of adamantane derivatives and influences their packing in the solid state and their interaction with other molecules. rsc.orgucsb.edu

Computational studies provide quantitative support for this structural stiffness. An overlay of the ab initio gas-phase-optimized conformation of the 1-adamantanemethylaminium cation, calculated at the MP2/6-31G(d,p) level of theory, with the experimental conformation found in the crystal structure reveals a root-mean-squared deviation (RMSD) of less than 0.03 Å for the non-hydrogen atoms. nih.goviucr.orgiucr.org This exceptionally small deviation underscores the molecule's rigid nature, indicating that its conformation is well-maintained between the gaseous state and the solid crystalline state.

The molecular geometry further reflects this rigidity. In the two symmetry-unique cations within the crystal structure, the C1—C11—N1 and C12—C22—N2 bond angles are 113.76 (17)° and 113.72 (16)°, respectively, demonstrating a consistent and stable molecular conformation. iucr.org This inherent rigidity, stemming from the strain-free tetrahedral arrangement of the adamantane core, is a critical factor in the computational analysis of its crystal packing and intermolecular interactions. rsc.org

Materials Science and Supramolecular Chemistry Applications

Integration into Novel Materials

The incorporation of the 1-adamantanemethylamine moiety into various material frameworks imparts unique characteristics, leading to advancements in polymers, porous materials, and optical systems.

The integration of 1-adamantanemethylamine into polymers is a strategy to develop materials with tailored properties. Its bulky adamantane (B196018) cage can influence polymer chain packing, thermal stability, and solubility.

One area of application is in the creation of smart or adaptive materials. For instance, 1-adamantanemethylamine has been used in the synthesis of poly(2-oxazoline) copolymers. mdpi.com These polymers can exhibit a lower critical solution temperature (LCST), meaning they undergo a phase separation as the temperature increases. mdpi.com This behavior is crucial for applications in fields like drug delivery and tissue engineering. mdpi.com The adamantane groups on the polymer side chains can be complexed with host molecules, allowing for precise tuning of the polymer's thermal response over a wide temperature range. mdpi.com

In the realm of nanotechnology, 1-adamantanemethylamine has been utilized as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent in the polymerization of N,N-dimethylacrylamide (DMA). acs.org This process yields polymers with adamantane end-groups that can be used to functionalize nanoparticles, such as gold nanoparticles (AuNPs). acs.org These functionalized nanoparticles can then participate in host-guest interactions, a principle that is foundational to building complex supramolecular structures. acs.org The interface between a polymer film and a substrate is critical for the adhesion and durability of coatings. nist.gov The incorporation of molecules like 1-adamantanemethylamine can influence the microstructure and properties of this interphase region. nist.gov

Table 1: Examples of 1-Adamantanemethylamine in Polymeric Systems

| Polymer System | Role of 1-Adamantanemethylamine | Resulting Property/Application |

| Poly(2-oxazoline) copolymers | Incorporated as a side chain | Tunable lower critical solution temperature (LCST) behavior. mdpi.com |

| Poly(N,N-dimethylacrylamide) (PDMA) | Used as a RAFT agent to create adamantane-terminated polymers | Functionalization of gold nanoparticles for supramolecular assembly. acs.org |

Porous Materials for Gas Storage and Energy Conversion

The rigid and well-defined structure of adamantane and its derivatives, including 1-adamantanemethylamine, makes them attractive building blocks for porous materials. dergipark.org.trarxiv.org These materials are of interest for applications in gas storage and energy conversion due to their potential for high surface areas and tailored pore sizes. omicsonline.orgrsc.org

Computational studies using density functional theory (DFT) have analyzed adamantane derivatives as components of porous materials for energy conversion and gas storage. dergipark.org.tr While specific experimental data on 1-adamantanemethylamine in this direct application is emerging, the broader class of diamondoid molecules, to which adamantane belongs, has been shown to form frameworks capable of trapping gaseous molecules. arxiv.org The inherent stability and low surface energy of adamantane derivatives are beneficial properties for these applications. dergipark.org.tr The development of mesoporous materials, which have pore sizes between 2 and 50 nm, is a key area in energy storage and conversion, as these pores can enhance interaction with guest species and accommodate expansion during energy storage processes. omicsonline.org

Adamantane derivatives are being explored for their potential use in optical materials. dergipark.org.tr Their rigid structure can contribute to the thermal and oxidative stability of materials, which is crucial for optical applications. dergipark.org.tr Computational analyses have been conducted to evaluate the non-linear optical (NLO) properties of various adamantane derivatives. dergipark.org.tr While detailed experimental studies on the specific optical properties of materials solely based on 1-adamantanemethylamine are limited, the broader research into adamantane-containing compounds suggests potential in this field. dergipark.org.tr

A significant application of 1-adamantanemethylamine in materials science is its use as a ligand in the synthesis of perovskite nanocrystals. rsc.org Specifically, it has been successfully employed to create one-dimensional CsPbBr₃ perovskite nanorods, nanowires, and nanobelts. rsc.orgrsc.org The presence of the 1-adamantanemethylamine ligand is crucial for directing the growth of these nanocrystals. rsc.org

These one-dimensional CsPbBr₃ nanostructures exhibit significant anisotropic photoluminescence (PL), meaning the emitted light has different properties depending on its polarization and direction. rsc.org The highest reported emission anisotropy value for these nanorods is 0.24 at a peak wavelength of 520 nm. rsc.org This anisotropic emission is a desirable property for applications in lighting and display technologies. chemrxiv.orgnih.gov The development of low-dimensional nanocrystals like these is a key area of research due to their favorable directional and polarized light emission. chemrxiv.org

Table 2: Properties of 1-Adamantanemethylamine-Synthesized Perovskite Nanocrystals

| Property | Value/Observation | Reference |

| Nanocrystal Composition | CsPbBr₃ | rsc.org |

| Morphology | One-dimensional (nanorods, nanowires, nanobelts) | rsc.org |

| Key Synthesis Component | 1-Adamantanemethylamine (ADAm) ligand | rsc.orgrsc.org |

| Photoluminescence | Anisotropic | rsc.org |

| Maximum Emission Anisotropy (R) | 0.24 | rsc.org |

| Peak Photoluminescence Wavelength | 520 nm | rsc.org |

Supramolecular Systems and Host-Guest Chemistry

The adamantane cage of 1-adamantanemethylamine is an excellent "guest" moiety in host-guest chemistry. mdpi.com Its size, shape, and hydrophobicity allow it to form stable, non-covalent inclusion complexes with various "host" molecules. mdpi.comnih.gov This principle is the foundation for building complex, self-assembling supramolecular systems.

1-Adamantanemethylamine and its derivatives form well-defined inclusion complexes with macrocyclic hosts such as cyclodextrins (CDs) and cucurbit[n]urils (CBs). mdpi.comnih.gov

Cyclodextrins: Cyclodextrins are naturally occurring macrocycles made of glucose units that have a hydrophobic inner cavity. nih.gov Adamantane derivatives are known to bind strongly with β-cyclodextrin, forming stable 1:1 inclusion complexes with association constants typically in the range of 10³–10⁵ M⁻¹. nih.gov The methylene (B1212753) spacer in 1-adamantanemethylamine, as compared to 1-adamantaneamine, allows the adamantane moiety to form a complex with β-cyclodextrin with minimal steric hindrance from other parts of the molecule. mdpi.com This strong interaction is utilized in various applications, including the purification of products through supramolecular interactions. mdpi.com

Cucurbiturils: Cucurbiturils are a class of macrocyclic molecules with a hydrophobic cavity and carbonyl-laced portals that are ideal hosts for various guest molecules. mdpi.com The interaction between adamantane derivatives and cucurbit[n]urils, particularly cucurbit researchgate.neturil (CB researchgate.net), is notably strong. mdpi.com For example, a benzimidazolium salt modified with 1-adamantanemethylamine was shown to form a very stable 1:1 inclusion complex with CB researchgate.net, with a determined binding constant (Kₐ) of 9.5 × 10⁸ M⁻¹. mdpi.com This strong binding affinity is attributed to the good fit between the adamantane cage and the host cavity of the cucurbituril. nih.gov Such stable complexes are foundational for developing systems for drug delivery, sensing assays, and recoverable catalysts. nih.govmdpi.com

Table 3: Binding Affinities of Adamantane Derivatives with Host Molecules

| Guest Molecule Derivative | Host Molecule | Binding Constant (Kₐ) | Reference |

| Adamantane derivatives | β-cyclodextrin | 10³–10⁵ M⁻¹ | nih.gov |

| Adamantane-β-cyclodextrin complex | β-cyclodextrin | ~5.2 × 10⁴ M⁻¹ | mdpi.com |

| Adamantyl-modified benzimidazolium salt | Cucurbit researchgate.neturil (CB researchgate.net) | 9.5 × 10⁸ M⁻¹ | mdpi.com |

Drug Delivery Systems and Molecular Carriers

The adamantane moiety of 1-adamantanemethylamine is widely utilized in the design of sophisticated drug delivery systems. mdpi.comnih.gov Its strong, non-covalent interactions with host molecules, particularly cyclodextrins, form the basis for creating molecular carriers that can encapsulate and transport therapeutic agents. mdpi.comnih.gov

The formation of inclusion complexes between adamantane derivatives and cyclodextrins is a well-established principle in supramolecular chemistry. mdpi.comnih.gov Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, making them ideal hosts for hydrophobic guest molecules like adamantane in aqueous environments. nih.gov The adamantane group fits snugly within the cyclodextrin (B1172386) cavity, leading to the formation of stable host-guest complexes. nih.govnih.gov This interaction is a cornerstone for developing systems that can improve drug solubility, stability, and targeted delivery. nih.gov

Key Research Findings in Drug Delivery:

| Application | Key Finding | Citation |

| Host-Guest Complexation | The complexation of an adamantane derivative with β-cyclodextrin was found to have a high association equilibrium constant (K = 5.2 × 10⁴ M⁻¹), indicating a strong and stable interaction. mdpi.comnih.gov | mdpi.comnih.gov |

| Hydrogel Formation | Multivalent adamantane cross-linkers, derived from 1-adamantanemethylamine, can form dynamic supramolecular hydrogels with cyclodextrin-modified alginate, which have potential as biomaterials for cell matrices. nih.govacs.org | nih.govacs.org |

| ROS-Responsive Nanoparticles | Hollow mesoporous silica (B1680970) nanoparticles functionalized with 1-adamantanemethylamine and cyclodextrin have been developed for the controlled, ROS-responsive release of therapeutic agents. nih.gov | nih.gov |

The methylene spacer in 1-adamantanemethylamine provides flexibility, allowing the adamantyl group to form a stable complex with host molecules like β-cyclodextrin with minimal steric hindrance. mdpi.com This property is crucial for the design of effective drug carriers. Researchers have successfully incorporated 1-adamantanemethylamine into various polymer structures, such as poly(ethylene glycol) (PEG), to create multivalent cross-linkers for hydrogel formation. nih.govacs.org These hydrogels exhibit dynamic and stimuli-responsive properties, making them promising for applications in tissue engineering and controlled drug release. nih.gov

Surface Recognition and Self-Assembly

The unique structural characteristics of the adamantane group in 1-adamantanemethylamine play a significant role in molecular and surface recognition, as well as in the formation of self-assembled monolayers (SAMs). semanticscholar.orgnih.govrsc.org SAMs are highly ordered molecular assemblies that spontaneously form on a substrate, and they provide a powerful method for controlling the chemical and physical properties of surfaces. nih.gov

The adamantane moiety can act as a robust anchor, facilitating the organization of molecules into well-defined structures on various substrates. nih.gov This has significant implications for the development of biosensors, biocompatible coatings, and platforms for studying cell-surface interactions. nih.gov

The process of self-assembly is driven by non-covalent interactions, and the adamantane-cyclodextrin host-guest system is a prime example of the forces that can be harnessed to build complex supramolecular structures. mdpi.comnih.gov By modifying surfaces with cyclodextrins, it becomes possible to selectively bind adamantane-containing molecules, like derivatives of 1-adamantanemethylamine, to create functional surfaces with tailored properties. osti.gov

Research Highlights in Surface Recognition and Self-Assembly:

| Application | Key Finding | Citation |

| Self-Assembled Monolayers (SAMs) | Adamantane-terminated molecules can form densely packed and highly ordered monolayers on gold surfaces. researchgate.net | researchgate.net |

| Tunable Thermoresponsive Polymers | Polymers containing pendant adamantane groups, synthesized from 1-adamantanemethylamine, exhibit tunable lower critical solution temperature (LCST) behavior upon complexation with cyclodextrins, allowing for the creation of smart materials that respond to temperature changes. mdpi.com | mdpi.com |

| Modeling the Extracellular Matrix | SAMs provide a versatile platform for creating model surfaces that mimic the extracellular matrix, enabling detailed studies of cell adhesion and behavior. nih.gov | nih.gov |

Recoverable Homogeneous Catalysis

Homogeneous catalysts offer high activity and selectivity but are often difficult to separate from the reaction products, which is a significant drawback for industrial applications. core.ac.uk The unique properties of 1-adamantanemethylamine have been exploited to develop innovative systems for recoverable homogeneous catalysis. nih.gov

The core principle involves attaching an adamantyl group to a homogeneous catalyst. nih.gov This modified catalyst can then be captured by a solid support or a phase-separable system that has been functionalized with a host molecule, typically a cyclodextrin or cucurbituril. mdpi.comnih.gov After the reaction is complete, the catalyst can be easily separated from the product mixture by simple filtration or phase separation and can often be reused. core.ac.ukrsc.org

One approach involves using a "switchable water" solvent system. rsc.org In this system, the reaction is carried out in a single phase. After the reaction, the introduction of CO2 alters the properties of the solvent, causing it to separate into two phases. The catalyst, bearing the adamantane tag, is sequestered in the aqueous phase, while the product remains in the organic phase, allowing for easy separation. rsc.org

A study demonstrated the synthesis of a novel N-heterocyclic carbene (NHC) ligand modified with an adamantyl group derived from 1-adamantanemethylamine. nih.gov This NHC ligand could form a supramolecular complex with a cucurbit sigmaaldrich.comuril (CB7) host, showcasing its potential for use in recoverable homogeneous catalysis through non-covalent immobilization on a solid support. nih.gov

Albumin Nanoparticles Fabrication

Albumin, a naturally occurring protein in the blood, is an attractive biomaterial for creating nanoparticles for drug delivery and bioimaging due to its biocompatibility and lack of immunogenicity. nih.govthno.org 1-Adamantanemethylamine has been utilized in a novel method for fabricating albumin nanoparticles based on supramolecular self-assembly. sigmaaldrich.comnih.gov

This innovative approach involves the host-guest interaction between adamantane and cyclodextrin. nih.gov In a key study, human serum albumin (HSA) was chemically conjugated with adamantane (HSA-ADA), and glycol chitosan (B1678972) was modified with β-cyclodextrin (GC-CD). nih.gov By simply mixing these two components, self-assembled nanoparticles were formed through the specific interaction between the adamantane units on the albumin and the cyclodextrin cavities on the chitosan. nih.gov

Details of Albumin Nanoparticle Fabrication:

| Nanoparticle System | Fabrication Method | Key Feature | Citation |

| GC-CD/HSA-ADA NPs | Supramolecular self-assembly via host-guest interaction between β-cyclodextrin and adamantane. | The resulting nanoparticles showed excellent tumor targetability, likely due to the gp60-mediated transcytosis mechanism. nih.gov | nih.gov |

These albumin nanoparticles, fabricated using the adamantane-cyclodextrin linkage, demonstrated good stability and were successfully loaded with the anticancer drug doxorubicin. nih.gov The resulting drug-loaded nanoparticles exhibited significant cytotoxicity to cancer cells and showed excellent tumor accumulation in animal models. nih.gov This method provides a promising new platform for creating albumin-based nanocarriers for targeted cancer therapy and imaging. nih.gov

Future Research Directions and Emerging Applications

Exploration of New Biological Targets and Mechanisms

While historically associated with antiviral agents, the adamantane (B196018) scaffold is a versatile pharmacophore. Research into 1-adamantanemethylamine and its close derivatives is expanding to uncover new biological targets and mechanisms of action beyond the well-documented inhibition of the influenza A M2 ion channel. nih.gov

The pharmacodynamics of related adamantane compounds, such as amantadine (B194251), are known to be complex, involving interactions with multiple targets including NMDA-type glutamate (B1630785) receptors, dopamine (B1211576) pathways, and sigma-1 receptors. wikipedia.orgnih.gov This multifaceted activity suggests that 1-adamantanemethylamine itself could modulate a variety of cellular processes. For instance, its derivative, rimantadine (B1662185) (α-methyl-1-adamantanemethylamine), was reported to have more potent anti-influenza A2 activity than amantadine. nih.govksu.edu.sa Studies have confirmed that α-methyl-1-adamantanemethylamine has a therapeutic and inhibitory effect on influenza A. mdpi.com

Future exploration is likely to focus on:

Neurological Disorders: Given the known central nervous system effects of similar compounds like amantadine and memantine (B1676192), which are used in Parkinson's disease and Alzheimer's disease respectively, researchers are investigating the potential of 1-adamantanemethylamine derivatives as N-methyl-D-aspartate (NMDA) receptor antagonists or for their ability to modulate neuroinflammation. nih.gov

Antimicrobial Properties: Beyond viruses, new derivatives are being synthesized and tested for broader antimicrobial activity. ksu.edu.samdpi.com

Enzyme Inhibition: The rigid adamantane structure can serve as an anchor to position functional groups for optimal interaction with enzyme active sites. Research into derivatives has shown inhibition of targets like soluble epoxide hydrolase. acs.org

| Derivative/Related Compound | Biological Target/Mechanism | Potential Application |

| Amantadine | NMDA receptor antagonism, Dopamine release/reuptake inhibition, Sigma-1 receptor binding, Influenza A M2 channel blocking. wikipedia.orgnih.govmdpi.com | Parkinson's disease, Antiviral. wikipedia.orgmdpi.com |

| Rimantadine (α-methyl-1-adamantanemethylamine) | Influenza A M2 ion channel protein inhibition. drugbank.comwikipedia.org | Antiviral (Influenza A). drugbank.comwikipedia.org |

| Memantine | NMDA receptor antagonist. wikipedia.org | Alzheimer's disease. |

| 1-Adamantanemethylamine-Pt(IV) Complex | Prodrug for Cisplatin, DNA binding. syr.edu | Anticancer. |

| N-(tricyclo[3.3.1.13,7]dec-1-ylmethyl)methanimine | Cytotoxicity against various cell lines. | Antimicrobial, Anticancer. mdpi.com |

Development of Advanced Synthesis Technologies

The synthesis of 1-adamantanemethylamine derivatives is a key area of research, as the development of novel compounds with specific biological activities depends on efficient and versatile chemical methodologies. Current research focuses on creating new derivatives through various condensation and coupling reactions.

Recent synthetic approaches include:

One-Pot Reactions: Simple one-pot methods have been utilized to combine phthaldialdehyde with 1-adamantanemethylamine to produce N-substituted phthalimidines. nih.gov

Reductive Amination: This technique has been employed to synthesize derivatives starting from 5-nitroindoline, which is then coupled with 1-adamantanemethylamine. acs.org

Multi-step Condensation: Stepwise processes are used to create more complex structures. For example, benzylic radical bromination of a nitrobenzoate intermediate, followed by condensation with 1-adamantanemethylamine, yields nitrated phthalimidines. nih.gov Another approach involves the condensation reaction between the amine group of 1-adamantanemethylamine and the carbonyl group of various aldehydes or ketones. mdpi.com

These methods allow for the systematic modification of the core structure, enabling the exploration of structure-activity relationships (SAR) for various biological targets.

| Reaction Type | Starting Materials | Product Class |

| One-Pot Condensation | Phthaldialdehyde, 1-Adamantanemethylamine. nih.gov | N-adamantylmethyl-phthalimidine. |

| Reductive Amination / Urea (B33335) Formation | 5-nitroindoline derivative, 1-Adamantanemethylamine, Triphosgene. acs.org | Indoline-based urea derivative. |

| Stepwise Condensation | Methyl 2-methyl-3-nitrobenzoate derivative, 1-Adamantanemethylamine. nih.gov | Nitrated N-adamantylmethyl-phthalimidine. |

| Condensation | 1-Adamantanemethylamine, Various aldehydes/ketones. mdpi.com | 1-(Tricyclo[3.3.1.13,7]dec-1-yl)methanamine derivatives. |

| Polycondensation | Polydichlorophosphazene, 1-Adamantanemethylamine. scispace.com | Poly(bis(1-adamantanemethylamine)phosphazene). |

Integration into Advanced Drug Delivery Systems

The lipophilic and rigid nature of the adamantane cage makes 1-adamantanemethylamine an excellent guest molecule for host-guest chemistry, a principle frequently exploited in advanced drug delivery systems (DDS). mdpi.compensoft.net Its ability to form stable inclusion complexes with macrocycles like cyclodextrins is a cornerstone of this research. mdpi.compensoft.net

Emerging applications in drug delivery include:

Nanoparticle Functionalization: 1-adamantanemethylamine can be used to tag or functionalize nanoparticles. In one study, it was attached to polyarginine peptides to create a reactive oxygen species (ROS)-responsive system for transdermal delivery of Glabridin from hollow mesoporous silica (B1680970) nanoparticles (HMSNs). nih.gov

Supramolecular Assembly: The strong association between the adamantane group and cyclodextrins can be used to fabricate nanoparticles. This non-covalent interaction provides a method for creating biocompatible DDS, such as albumin nanoparticles, through self-assembly. sigmaaldrich.com

Targeted Prodrugs: 1-adamantanemethylamine has been incorporated into platinum(IV) prodrugs of cisplatin. These complexes can be loaded into gold nanoparticles coated with cyclodextrin (B1172386), creating a targeted delivery vehicle designed to release the active drug upon reduction within cancer cells. syr.edu

| Delivery System | Role of 1-Adamantanemethylamine | Application |

| Hollow Mesoporous Silica Nanoparticles (HMSNs) | Tag for polyarginine peptides (Ada-R8) to functionalize the nanoparticle surface. nih.gov | Transdermal drug delivery. |

| Gold Nanoparticles (AuNPs) | Component of a Pt(IV) prodrug that forms an inclusion complex with a cyclodextrin-coated AuNP. syr.edu | Targeted cancer therapy. |